molecular formula C13H12F3NO B13595370 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-YL)ethan-1-amine

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-YL)ethan-1-amine

Katalognummer: B13595370
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: WJOFSUIADCAOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is a chemical compound with the molecular formula C13H12F3NO It is known for its unique structural features, which include a trifluoromethyl group and a methoxynaphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine typically involves the reaction of 6-methoxynaphthalene with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted naphthalenes, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is unique due to its combination of a trifluoromethyl group and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H12F3NO

Molekulargewicht

255.23 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethanamine

InChI

InChI=1S/C13H12F3NO/c1-18-11-5-4-8-6-10(3-2-9(8)7-11)12(17)13(14,15)16/h2-7,12H,17H2,1H3

InChI-Schlüssel

WJOFSUIADCAOJT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.